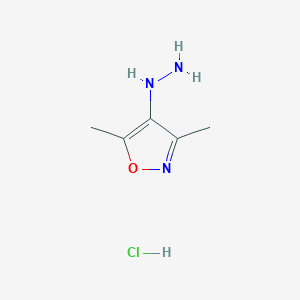

(3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h7H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIOHCLLHSNWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride typically involves the reaction of 3,5-dimethyl-1,2-oxazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles, hydrazine derivatives, and oxidized compounds.

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring enhances the compound’s stability and facilitates its interaction with various biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a) 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

This sulfonamide derivative of cytisine incorporates the 3,5-dimethylisoxazole group via a sulfonyl linker. Key differences include:

- Functional Group : Sulfonamide vs. hydrazine. The sulfonyl group enhances acidity at adjacent methyl groups (3- and 5-positions), facilitating condensation reactions .

- Biological Activity : Demonstrates significant hemorheological activity, reducing blood viscosity comparably to pentoxifylline (Table 1) .

- Synthesis : Prepared via sulfochlorination of 3,5-dimethylisoxazole, followed by reaction with cytisine .

b) (3,5-Dimethylisoxazol-4-yl)methanamine Hydrochloride

- Functional Group : Methylamine vs. hydrazine. The primary amine group offers distinct reactivity, such as forming imines rather than hydrazones.

- Applications : Used in synthesizing protease inhibitors and kinase modulators .

- Physical Properties : Molecular weight 176.64 g/mol (vs. 162.6 g/mol for the hydrazine derivative) .

c) 4-Methoxyphenylhydrazine Hydrochloride

- Core Structure : Aryl hydrazine vs. isoxazole-linked hydrazine.

- Reactivity : Forms stable hydrazones with aldehydes/ketones but lacks the heterocyclic stability of the isoxazole ring.

- Applications : Intermediate in antidepressant and anticonvulsant synthesis .

Physicochemical Properties

| Property | (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine; hydrochloride | (3,5-Dimethylisoxazol-4-yl)methanamine HCl | 4-Methoxyphenylhydrazine HCl |

|---|---|---|---|

| Molecular Weight | ~162.6 g/mol* | 176.64 g/mol | 174.63 g/mol |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Soluble in water, ethanol | Water, methanol |

| Key Functional Groups | Hydrazine, isoxazole | Primary amine, isoxazole | Aryl hydrazine |

| Stability | Stable as hydrochloride salt | Hygroscopic | Light-sensitive |

*Calculated based on C₅H₁₀ClN₃O.

Biologische Aktivität

(3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride is a compound that belongs to the hydrazine class of organic compounds. This class is known for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The molecular formula of this compound is C5H10ClN3O, and it has garnered attention in medicinal chemistry for its potential therapeutic applications.

1. Antimicrobial Activity

Hydrazones, including derivatives of (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine, have demonstrated significant antimicrobial properties. A review highlighted that various hydrazone derivatives exhibit activity against a range of pathogens. For instance:

- Antibacterial : Some compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal : Specific derivatives were tested against Candida albicans, with minimum inhibitory concentration (MIC) values reported as low as 125 μg/mL for certain derivatives .

2. Anticancer Activity

Research indicates that hydrazone derivatives have potential as anticancer agents. Studies have reported:

- Cell Line Testing : Compounds derived from hydrazones showed IC50 values ranging from 4 to 17 μM against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

- Mechanism of Action : The presence of the hydrazone functional group contributes to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Anti-inflammatory and Analgesic Properties

Hydrazones have also been evaluated for their anti-inflammatory effects. Some studies suggest:

- Inhibition of Inflammatory Mediators : Certain derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation .

Case Study 1: Anticancer Efficacy

A study synthesized several hydrazone derivatives and evaluated their anticancer activity against human cancer cell lines. One notable derivative exhibited an IC50 value of 6.7 nM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the hydrazone structure significantly enhanced antibacterial activity, with some compounds achieving MIC values below 50 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride can be influenced by its molecular structure. Key factors include:

Q & A

Q. How can researchers validate the compound’s mechanism of action in cellular pathways?

- Methodological Answer :

- Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes in treated vs. control cells (e.g., MLL-fusion leukemia models in ).

- Western Blotting : Quantify apoptosis markers (e.g., Bcl-2, caspase-3) to confirm pro-death pathways .

- CRISPR Knockout : Validate target specificity by deleting putative receptors (e.g., PD-L1) and assessing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.